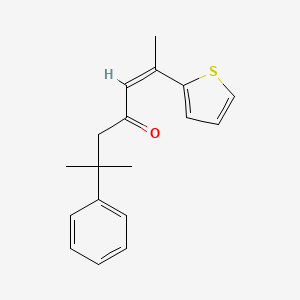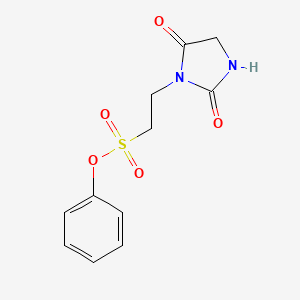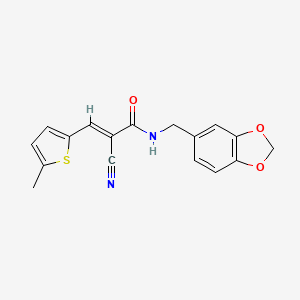
6-methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one
Descripción general
Descripción
6-methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one, also known as thiochrome, is a yellow-colored organic compound. It is a member of the coumarin family and is used in various scientific research applications. Thiochrome has a unique structure and exhibits interesting biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one involves the formation of a fluorescent product after reacting with ROS. Thiochrome contains a thienyl group, which is highly reactive towards ROS. The thienyl group reacts with ROS to form a fluorescent product, which can be detected using a fluorescence spectrophotometer. Thiochrome has been shown to have a high sensitivity towards ROS and can detect ROS in low concentrations.
Biochemical and Physiological Effects:
Thiochrome has been shown to have various biochemical and physiological effects. Thiochrome has been shown to have antioxidant activity and can scavenge ROS. Thiochrome has also been shown to inhibit the growth of cancer cells and induce apoptosis. Thiochrome has been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Thiochrome has also been shown to have neuroprotective activity and can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one in lab experiments include its high sensitivity towards ROS, its ability to detect ROS in low concentrations, and its ability to determine the antioxidant activity of natural products and synthetic compounds. The limitations of using 6-methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one in lab experiments include its limited stability in solution and its limited solubility in water.
Direcciones Futuras
There are several future directions for 6-methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one research. Thiochrome can be used to develop new antioxidant and anti-inflammatory drugs. Thiochrome can also be used to develop new diagnostic tools for detecting ROS in biological samples. Thiochrome can be modified to improve its solubility and stability in solution. Thiochrome can also be used to study the mechanism of action of ROS in various biological processes.
Conclusion:
Thiochrome is a unique organic compound that has various scientific research applications. Thiochrome has been shown to have antioxidant, anti-inflammatory, and neuroprotective activity. Thiochrome can be synthesized via several methods and can be used to develop new drugs and diagnostic tools. Thiochrome has several advantages and limitations for lab experiments. Thiochrome research has several future directions, including the development of new drugs and diagnostic tools and the study of the mechanism of action of ROS in various biological processes.
Aplicaciones Científicas De Investigación
Thiochrome has been used in various scientific research applications, including the detection of reactive oxygen species (ROS) and the determination of antioxidant activity. Thiochrome reacts with ROS to form a fluorescent product, which can be detected using a fluorescence spectrophotometer. Thiochrome has also been used to determine the antioxidant activity of natural products and synthetic compounds. The antioxidant activity is determined by measuring the fluorescence intensity of the 6-methyl-6-phenyl-2-(2-thienyl)-2-hepten-4-one product after reacting with the antioxidant.
Propiedades
IUPAC Name |
(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-14(17-10-7-11-20-17)12-16(19)13-18(2,3)15-8-5-4-6-9-15/h4-12H,13H2,1-3H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWDHGRURWTFP-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)CC(C)(C)C1=CC=CC=C1)/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4697302.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4697307.png)
![4-methoxy-3-{[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzaldehyde](/img/structure/B4697311.png)

![6-methoxy-2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4697331.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4697357.png)


![2-(3-bromophenyl)-5-(3-methoxyphenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4697377.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B4697382.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697390.png)
![N,N-diethyl-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4697393.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide](/img/structure/B4697395.png)
